molecular formula C16H13N5OS3 B2658311 N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1251708-23-2

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2658311
CAS No.: 1251708-23-2
M. Wt: 387.49
InChI Key: IESQBFAAXVZXQG-UHFFFAOYSA-N
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Description

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H13N5OS3 and its molecular weight is 387.49. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Research has explored the synthesis and biological evaluation of thiadiazole derivatives, highlighting their potential as anticancer agents. A study involving the synthesis of novel Schiff’s bases containing thiadiazole scaffolds reported promising anticancer activities against several human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. The study also included a molecular docking analysis to predict the action mechanism and ADMET properties, suggesting good oral drug-like behavior for these compounds (Tiwari et al., 2017).

Antibacterial Agents

Another study focused on the design, synthesis, and evaluation of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones as novel antibacterial agents. This research demonstrated significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, indicating the therapeutic potential of these compounds in combating bacterial infections (Palkar et al., 2017).

Corrosion Inhibitors

Benzothiazole derivatives have also been studied for their corrosion inhibiting effects on steel in acidic solutions. A specific study synthesized benzothiazole derivatives that showed superior inhibition efficiency compared to previously reported inhibitors. The study suggests these compounds can be adsorbed onto steel surfaces through physical and chemical interactions, offering a potential application in corrosion protection (Hu et al., 2016).

Fluorescent Materials

Research into the synthesis and fluorescence characteristics of novel N,O-chelated fluorine-boron benzamide complexes containing thiadiazoles has unveiled compounds with excellent photophysical properties, including large Stokes shifts and solid-state fluorescence. These properties suggest applications in the development of new fluorescent materials for various technological and scientific uses (Zhang et al., 2017).

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-propylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5OS3/c1-2-5-10-13(25-21-20-10)14(22)19-16-18-11(8-23-16)15-17-9-6-3-4-7-12(9)24-15/h3-4,6-8H,2,5H2,1H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IESQBFAAXVZXQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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